molecular formula C13H29NO8S2 B016354 (S)-Carnitine Mesylate Isobutylester, Mesylate Salt CAS No. 161886-59-5

(S)-Carnitine Mesylate Isobutylester, Mesylate Salt

Cat. No.: B016354
CAS No.: 161886-59-5
M. Wt: 391.5 g/mol
InChI Key: GIYCSBUWEZHZID-MERQFXBCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Carnitine Mesylate Isobutylester, Mesylate Salt is a chemical compound that belongs to the family of carnitine derivatives Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids in living organisms The this compound is a modified form of carnitine, which has been esterified with isobutyl alcohol and further reacted with methanesulfonic acid to form the mesylate salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Carnitine Mesylate Isobutylester, Mesylate Salt typically involves the following steps:

    Esterification: (S)-Carnitine is reacted with isobutyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form (S)-Carnitine Isobutylester.

    Salt Formation: The (S)-Carnitine Isobutylester is then reacted with methanesulfonic acid to form the mesylate salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the esterification and salt formation processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ester group may be oxidized to form carboxylic acids.

    Reduction: The compound can also undergo reduction reactions, where the ester group may be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the mesylate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Carnitine Mesylate Isobutylester, Mesylate Salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other carnitine derivatives.

    Biology: Studied for its role in fatty acid metabolism and its potential effects on cellular energy production.

    Medicine: Investigated for its potential therapeutic effects in conditions related to fatty acid metabolism disorders.

    Industry: Used in the formulation of dietary supplements and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Carnitine Mesylate Isobutylester, Mesylate Salt involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound facilitates the transfer of long-chain fatty acids across the mitochondrial membrane, where they are oxidized to produce energy. This process is crucial for maintaining cellular energy homeostasis and supporting metabolic functions.

Comparison with Similar Compounds

    ®-Carnitine: The enantiomer of (S)-Carnitine, which has similar functions but different stereochemistry.

    Acetyl-L-Carnitine: An acetylated form of carnitine with enhanced bioavailability and potential neuroprotective effects.

    Propionyl-L-Carnitine: A propionylated form of carnitine with potential cardiovascular benefits.

Uniqueness: (S)-Carnitine Mesylate Isobutylester, Mesylate Salt is unique due to its specific esterification and mesylation, which may confer distinct physicochemical properties and biological activities compared to other carnitine derivatives

Properties

IUPAC Name

methanesulfonate;trimethyl-[(2S)-4-(2-methylpropoxy)-2-methylsulfonyloxy-4-oxobutyl]azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26NO5S.CH4O3S/c1-10(2)9-17-12(14)7-11(8-13(3,4)5)18-19(6,15)16;1-5(2,3)4/h10-11H,7-9H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYCSBUWEZHZID-MERQFXBCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC(C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)C[C@@H](C[N+](C)(C)C)OS(=O)(=O)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453660
Record name (S)-Carnitine Mesylate Isobutylester, Mesylate Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161886-59-5
Record name (S)-Carnitine Mesylate Isobutylester, Mesylate Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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